2-Anilino-6-cyclohexylmethoxypurine
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Overview
Description
Preparation Methods
The synthesis of 2-ANILINO-6-CYCLOHEXYLMETHOXYPURINE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-aminopurine and cyclohexylmethanol.
Reaction Conditions: The 6-chloro-2-aminopurine is reacted with cyclohexylmethanol in the presence of a base such as potassium carbonate (K2CO3) to form 6-cyclohexylmethoxy-2-aminopurine.
Aniline Substitution: The intermediate product is then reacted with aniline under reflux conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
2-ANILINO-6-CYCLOHEXYLMETHOXYPURINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and cyclohexylmethoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-ANILINO-6-CYCLOHEXYLMETHOXYPURINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ANILINO-6-CYCLOHEXYLMETHOXYPURINE involves its interaction with molecular targets such as cyclin-A2 and cyclin-dependent kinase 2 (CDK2). By binding to these targets, the compound inhibits their activity, leading to disruption of the cell cycle and potential anti-cancer effects .
Comparison with Similar Compounds
2-ANILINO-6-CYCLOHEXYLMETHOXYPURINE can be compared with other hypoxanthine derivatives, such as:
2-Amino-6-cyclohexylmethoxypurine: Lacks the aniline group, which may result in different biological activity.
6-Cyclohexylmethoxy-9H-purin-2-yl-phenyl-amine: Similar structure but with variations in the substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(cyclohexylmethoxy)-N-phenyl-7H-purin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-3-7-13(8-4-1)11-24-17-15-16(20-12-19-15)22-18(23-17)21-14-9-5-2-6-10-14/h2,5-6,9-10,12-13H,1,3-4,7-8,11H2,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWRLKIBRPJQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274313 |
Source
|
Record name | 2-anilino-6-cyclohexylmethoxypurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444722-80-9 |
Source
|
Record name | 2-anilino-6-cyclohexylmethoxypurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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